molecular formula C16H17N3O3 B13414994 4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol CAS No. 766473-61-4

4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol

Cat. No.: B13414994
CAS No.: 766473-61-4
M. Wt: 299.32 g/mol
InChI Key: RYTVDJONFGIBPE-UHFFFAOYSA-N
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Description

4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a phenol group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol typically involves the nitration of phenol followed by a series of substitution reactions. One common method is the nitration of phenol using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The desired nitrophenol is then reacted with piperazine under controlled conditions to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions, utilizing advanced catalytic processes to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents or sulfonating agents under acidic conditions.

Major Products Formed

    Reduction: 4-[4-(2-Aminophenyl)-1-piperazinyl]phenol.

    Substitution: Various halogenated or sulfonated derivatives depending on the reagents used.

Scientific Research Applications

4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes and receptors, altering their activity. The piperazine ring provides structural stability and facilitates binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol is unique due to the combination of the nitrophenyl group and the piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

766473-61-4

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

4-[4-(2-nitrophenyl)piperazin-1-yl]phenol

InChI

InChI=1S/C16H17N3O3/c20-14-7-5-13(6-8-14)17-9-11-18(12-10-17)15-3-1-2-4-16(15)19(21)22/h1-8,20H,9-12H2

InChI Key

RYTVDJONFGIBPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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